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Compound of Interest

Compound Name:
4-(Dimethylamino)-3-

nitrobenzaldehyde

Cat. No.: B1267781 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for 4-
(Dimethylamino)-3-nitrobenzaldehyde, a compound of interest in various chemical and

pharmaceutical research fields. Due to the limited availability of fully published spectra for this

specific molecule, this document presents the confirmed ¹³C NMR data, alongside detailed

experimental protocols for acquiring a complete set of spectral information, including ¹H NMR,

FT-IR, and UV-Vis data. This guide is intended to serve as a valuable resource for researchers

working with this and structurally related compounds.

Spectroscopic Data Summary
While a complete set of spectral data for 4-(Dimethylamino)-3-nitrobenzaldehyde is not

readily available in the public domain, the following table summarizes the known ¹³C NMR data.

Expected characteristics for other spectroscopic methods are also briefly described based on

the analysis of structurally similar compounds.
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Spectroscopic Technique Parameter Observed/Expected Value

¹³C NMR Chemical Shift (δ)

189.4, 161.5, 135.7, 128.0,

124.5, 120.3, 111.4, 55.3

ppm[1]

¹H NMR Expected Chemical Shifts (δ)

Aldehyde proton (~9.8-10.2

ppm), Aromatic protons (~7.0-

8.5 ppm), N(CH₃)₂ protons

(~3.0-3.3 ppm)

FT-IR
Expected Vibrational

Frequencies (cm⁻¹)

C=O stretch (~1680-1700),

NO₂ asymmetric stretch

(~1520-1560), NO₂ symmetric

stretch (~1340-1370), C-N

stretch (~1300-1350), Aromatic

C=C stretches (~1450-1600)

UV-Vis Expected λmax

Multiple absorption bands are

expected due to the presence

of the benzaldehyde, nitro, and

dimethylamino chromophores.

Experimental Protocols
The following sections detail the methodologies for obtaining high-quality NMR, FT-IR, and UV-

Vis spectra of 4-(Dimethylamino)-3-nitrobenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the ¹H and ¹³C chemical environments, providing structural

confirmation and insights into the electronic properties of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a

broadband probe.

Sample Preparation:

Accurately weigh approximately 5-10 mg of 4-(Dimethylamino)-3-nitrobenzaldehyde.
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Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃,

DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for similar aromatic compounds.

Transfer the solution to a clean, dry 5 mm NMR tube.

If required, add a small amount of an internal standard, such as tetramethylsilane (TMS),

although modern spectrometers can reference the residual solvent peak.

¹H NMR Acquisition Parameters:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

Number of Scans: 16 to 64, depending on the sample concentration.

Relaxation Delay (d1): 1-2 seconds.

Acquisition Time: 2-4 seconds.

Spectral Width: A range covering approximately -2 to 12 ppm.

¹³C NMR Acquisition Parameters:

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).

Number of Scans: 1024 to 4096, or more, due to the lower natural abundance of ¹³C.

Relaxation Delay (d1): 2-5 seconds.

Acquisition Time: 1-2 seconds.

Spectral Width: A range covering approximately 0 to 200 ppm.

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase correct the resulting spectrum.

Perform baseline correction.
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Calibrate the chemical shift scale using the internal standard or the residual solvent peak.

Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by observing their

characteristic vibrational frequencies.

Instrumentation: An FT-IR spectrometer, often equipped with an Attenuated Total Reflectance

(ATR) accessory for solid samples.

Sample Preparation (ATR Method):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Record a background spectrum of the empty ATR crystal.

Place a small amount of the solid 4-(Dimethylamino)-3-nitrobenzaldehyde sample directly

onto the ATR crystal, ensuring complete coverage of the crystal surface.

Apply pressure using the instrument's pressure arm to ensure good contact between the

sample and the crystal.

Data Acquisition:

Spectral Range: Typically 4000 to 400 cm⁻¹.

Resolution: 4 cm⁻¹ is generally sufficient.

Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.

Data Processing:

The instrument software will automatically ratio the sample spectrum against the background

spectrum to produce the final absorbance or transmittance spectrum.

Perform baseline correction if necessary.
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Label the significant peaks corresponding to the expected functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To investigate the electronic transitions within the molecule and determine its

maximum absorption wavelengths (λmax).

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

Prepare a stock solution of 4-(Dimethylamino)-3-nitrobenzaldehyde of a known

concentration (e.g., 1 mg/mL) in a spectroscopic grade solvent (e.g., ethanol, methanol, or

acetonitrile).

From the stock solution, prepare a series of dilutions to a final concentration that gives an

absorbance reading between 0.1 and 1.0 AU. A typical starting concentration for analysis is

around 10 µg/mL.

Use the same batch of solvent as a blank reference.

Data Acquisition:

Fill a pair of matched quartz cuvettes with the blank solvent and place them in both the

sample and reference beams of the spectrophotometer.

Record a baseline spectrum over the desired wavelength range (e.g., 200-800 nm).

Replace the blank in the sample beam with the cuvette containing the sample solution.

Scan the sample over the same wavelength range.

Data Processing:

The instrument software will subtract the baseline from the sample spectrum.

Identify the wavelengths of maximum absorbance (λmax).
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If the path length and concentration are known, the molar absorptivity (ε) can be calculated

using the Beer-Lambert law (A = εcl).

Visualizations
The following diagrams illustrate the molecular structure and a general workflow for the spectral

analysis of an organic compound.

Caption: Molecular structure of 4-(Dimethylamino)-3-nitrobenzaldehyde.
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Caption: A generalized workflow for the spectral analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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